molecular formula C10H16N2OS B1365949 2-Piperazin-1-yl-1-(2-thienyl)ethanol

2-Piperazin-1-yl-1-(2-thienyl)ethanol

Cat. No.: B1365949
M. Wt: 212.31 g/mol
InChI Key: RWAQKOWZBLVGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperazin-1-yl-1-(2-thienyl)ethanol is a piperazine-containing ethanol derivative characterized by a piperazine ring linked to a 2-thienyl group via a two-carbon chain. Piperazine derivatives are known for their versatility in medicinal chemistry, often serving as central nervous system (CNS) agents, anticancer drugs, or enzyme inhibitors due to their ability to modulate receptor interactions . The 2-thienyl substituent introduces aromatic and electronic properties that may enhance binding to biological targets, as seen in structurally related compounds with thiophene moieties .

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

2-piperazin-1-yl-1-thiophen-2-ylethanol

InChI

InChI=1S/C10H16N2OS/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12/h1-2,7,9,11,13H,3-6,8H2

InChI Key

RWAQKOWZBLVGQY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(C2=CC=CS2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Piperazin-1-yl-1-(2-thienyl)ethanol with structurally or functionally analogous piperazine-ethanol derivatives, highlighting substituents, synthesis routes, and reported activities:

Compound Substituents Synthesis Method Key Findings Reference
This compound Piperazine + 2-thienyl + ethanol Not explicitly described (inferred: nucleophilic substitution or coupling reactions) Hypothesized activity based on thienyl analogs (e.g., anticancer potential) N/A
2-[4-(5-Methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol Benzimidazole + piperazine + ethanol Reaction of benzimidazolethiole with 2-(4-methylpiperazin-1-yl)ethanol at 80°C High yield (81%); potential CNS or antimicrobial applications (not specified)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone Tetrazole + piperazine + ethanone Chloroacetyl chloride + piperidine in acetonitrile Antiproliferative activity against cancer cell lines; structural diversity
4-Amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one derivatives Thienyl-triazinone + S-glycosyl/alkyl Halo compound reactions in POCl3 Significant anticancer activity (e.g., compound 12 and 18 vs. cancer lines)
2-(4-Benzylpiperazin-1-yl)ethanone Benzyl + piperazine + ethanone Phthalic anhydride + N-aminoethylpiperazine in toluene Acetylcholinesterase inhibitory activity; potential for Alzheimer’s research
2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanol Dual hydroxyethyl-piperazine Not specified (commercially available) Used as a pharmaceutical intermediate; low toxicity profile

Structural and Functional Insights

  • Thienyl vs. Phenyl/Benzyl Groups: The 2-thienyl group in the target compound may confer distinct electronic and steric properties compared to phenyl or benzyl substituents. For example, thienyl-containing triazinones demonstrated potent anticancer activity, likely due to enhanced π-π stacking or metabolic stability . In contrast, benzyl-piperazine derivatives (e.g., ) showed acetylcholinesterase inhibition, suggesting substituent-dependent target selectivity.
  • Ethanol vs. Ethanone Linkers: Ethanol-terminated derivatives (e.g., ) may exhibit improved solubility compared to ethanone analogs (e.g., ), which could influence bioavailability and CNS penetration .

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